Cas no 25574-11-2 (3-(4-Bromophenyl)propan-1-ol)

3-(4-Bromophenyl)propan-1-ol structure
Nombre del producto:3-(4-Bromophenyl)propan-1-ol
Número CAS:25574-11-2
MF:C9H11BrO
Megavatios:215.087042093277
MDL:MFCD09028724
CID:52753
PubChem ID:10560614
3-(4-Bromophenyl)propan-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 3-(4-Bromophenyl)propan-1-ol
- 3-(4-Bromophenyl)-1-propanol
- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
- 2-[2-(2,6-DIOXO-1,2,3,6-TETRAHYDRO-PYRIMIDIN-4-YL)-VINYL]-6-METHOXY-BENZOIC ACID METHYL ESTER
- 3-(4-BROMO-PHENYL)-PROPAN-1-OL
- 4-Bromobenzenepropanol
- 4-bromo-Benzenepropanol
- Benzenepropanol, 4-bromo-
- AB3206
- BENZENEPROPANOL,4-BROMO
- 3-(4-Bromophenyl)propyl Alcohol
- PubChem3984
- 3-(4-bromophenyl)propanol
- 3-(4-bromophenyl)-propanol
- AMTH183
- WODKXGCVVOOEIJ-UHFFFAOYSA-N
- STL557133
- BBL103323
- TRA0000874
- RP26891
- SY008370
- BC653959
- AM20050402
- FT-0658295
- CS-B0314
- MFCD09028724
- AKOS005217809
- Benzenepropanol,4-bromo-
- EN300-317441
- J-510663
- DTXSID90441746
- B4657
- AS-3177
- SCHEMBL5515
- AC-26947
- A5147
- BB 0256649
- 25574-11-2
-
- MDL: MFCD09028724
- Renchi: 1S/C9H11BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2
- Clave inchi: WODKXGCVVOOEIJ-UHFFFAOYSA-N
- Sonrisas: BrC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])O[H]
Atributos calculados
- Calidad precisa: 213.99900
- Masa isotópica única: 213.99933 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 3
- Complejidad: 97.7
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Peso molecular: 215.09
- Superficie del Polo topológico: 20.2
- Xlogp3: 2.3
Propiedades experimentales
- Denso: 1.41
- Punto de ebullición: 162°C/2.5mmHg(lit.)
- Punto de inflamación: 299.932 °C at 760 mmHg
- índice de refracción: 1.5620 to 1.5660
- PSA: 20.23000
- Logp: 2.37400
3-(4-Bromophenyl)propan-1-ol Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
- Nivel de peligro:IRRITANT
3-(4-Bromophenyl)propan-1-ol Datos Aduaneros
- Código HS:2906299090
- Datos Aduaneros:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-(4-Bromophenyl)propan-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317441-0.25g |
3-(4-bromophenyl)propan-1-ol |
25574-11-2 | 95.0% | 0.25g |
$19.0 | 2025-03-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032557-5g |
3-(4-Bromophenyl)propan-1-ol |
25574-11-2 | 98% | 5g |
¥135 | 2024-05-24 | |
Enamine | EN300-317441-5.0g |
3-(4-bromophenyl)propan-1-ol |
25574-11-2 | 95.0% | 5.0g |
$38.0 | 2025-03-19 | |
Enamine | EN300-317441-50.0g |
3-(4-bromophenyl)propan-1-ol |
25574-11-2 | 95.0% | 50.0g |
$293.0 | 2025-03-19 | |
eNovation Chemicals LLC | D546397-25g |
3-(4-bromophenyl)propan-1-ol |
25574-11-2 | 97% | 25g |
$500 | 2023-09-03 | |
Key Organics Ltd | AS-3177-1MG |
3-(4-bromophenyl)propan-1-ol |
25574-11-2 | >95% | 1mg |
£37.00 | 2025-02-08 | |
abcr | AB443987-1g |
3-(4-Bromophenyl)propan-1-ol; . |
25574-11-2 | 1g |
€43.60 | 2024-08-03 | ||
Enamine | EN300-317441-2.5g |
3-(4-bromophenyl)propan-1-ol |
25574-11-2 | 95.0% | 2.5g |
$25.0 | 2025-03-19 | |
Enamine | EN300-317441-100.0g |
3-(4-bromophenyl)propan-1-ol |
25574-11-2 | 95.0% | 100.0g |
$544.0 | 2025-03-19 | |
AK Scientific | AMTH183-25g |
3-(4-Bromophenyl)propan-1-ol |
25574-11-2 | 97% | 25g |
$130 | 2025-02-18 |
3-(4-Bromophenyl)propan-1-ol Literatura relevante
-
Chenyang Zou,Qinghai Zhou,Xianhong Wang,Hongming Zhang,Fosong Wang Polym. Chem. 2021 12 1950
-
Penggang Han,Fuli Wang,Shaoheng Bao,Ge Yao,Xiukun Wan,JiaJia Liu,Hui Jiang RSC Adv. 2023 13 866
25574-11-2 (3-(4-Bromophenyl)propan-1-ol) Productos relacionados
- 2171365-09-4(2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidin-3-yl}acetic acid)
- 1806733-27-6(3-Hydroxy-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 10325-70-9(1-(pyrimidin-5-yl)ethan-1-one)
- 417722-95-3(Phenyloxy Descyclopropylamino Lenvatinib)
- 618092-70-9(2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine)
- 1337345-97-7(5-chloro-2-(pyrrolidin-3-yl)methylpyridine)
- 2098017-48-0(Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate)
- 2138376-65-3(1,4-Thiazepine-4(5H)-pentanoic acid, 3-cyclopropyltetrahydro-δ-oxo-, 1,1-dioxide)
- 27618-10-6(2-Amino-4-benzylphenol)
- 1090639-02-3(2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:25574-11-2)3-(4-Bromophenyl)propan-1-ol

Pureza:99%
Cantidad:100g
Precio ($):215.0